molecular formula C8H11BrClNS B1468320 1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride CAS No. 1192347-60-6

1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride

Cat. No. B1468320
CAS RN: 1192347-60-6
M. Wt: 268.6 g/mol
InChI Key: RYRYRBXGPNBFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride, also known as 5-bromo-2-methylthiophenylmethanamine hydrochloride, is a pharmaceutical compound used in laboratory experiments for its unique properties. It has a wide range of applications in scientific research, including its use as a substrate for the synthesis of other compounds, as a reagent in organic synthesis, and as a biochemical probe.

Scientific Research Applications

1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research. It is used as a substrate for the synthesis of other compounds, as a reagent in organic synthesis, and as a biochemical probe. It is also used as an inhibitor of enzymes such as cytochrome P450 and as an activator of the enzyme tyrosine kinase. Additionally, it has been used to study the structure and function of proteins, as well as to study the role of reactive oxygen species in cell signaling and apoptosis.

Mechanism of Action

1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride acts as an inhibitor of cytochrome P450 enzymes by binding to the heme group at the active site of the enzyme. This binding prevents the enzyme from catalyzing its normal reaction. Additionally, it acts as an activator of tyrosine kinase by binding to the ATP-binding site of the enzyme and inducing a conformational change that increases the enzyme’s activity.
Biochemical and Physiological Effects
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the formation of reactive oxygen species. Additionally, it has been shown to have an inhibitory effect on the growth of bacteria and fungi, as well as to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is soluble in a variety of organic solvents and is relatively inexpensive. The main limitation of 1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride is that it is toxic and should be handled with caution.

Future Directions

1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride has a wide range of potential applications in the future. It could be used to develop new drugs for the treatment of cancer and other diseases, as well as to develop new diagnostic tools for the early detection of disease. Additionally, it could be used to develop new methods for the synthesis of pharmaceutical compounds, as well as to study the role of reactive oxygen species in cell signaling and apoptosis. Finally, it could be used to develop new methods for the detection of drugs and toxins in the environment.

properties

IUPAC Name

(5-bromo-2-methylsulfanylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRYRBXGPNBFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride

Synthesis routes and methods

Procedure details

1H NMR (300 MHz, CDCl3) δ ppm 2.43 (3H, s), 4.00 (3H, s), 7.18 (1H, d, J=8.71 Hz), 7.43 (1H, dd, J=8.52, 2.46 Hz), 7.90 (1H, d, J=2.27 Hz), 8.46 (1H, s). (Step 3) To a solution of 5-bromo-2-(methylsulfanyl)benzaldehyde O-methyloxime obtained in Step 2 (11.8 g) in tetrahydrofuran (200 ml) was added tetrahydrofuran-borane (113.4 ml, 1M tetrahydrofuran solution) at 0° C. The mixture was stirred at 80° C. for 3 hr, and treated with ice, and 1N hydrochloric acid (200 ml) was added. The mixture was stirred at 90° C. for 1 hr, and ethyl acetate was added to the mixture. The separated aqueous layer was basified with 8N sodium hydroxide solution, and extracted with ethyl acetate. The extract was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The obtained residue was dissolved in methanol, 4N hydrogen chloride-ethyl acetate solution (15 ml) was added, and the obtained precipitate was collected by filtration, and washed with ethyl acetate to give 1-[5-bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride (7.25 g).
Name
5-bromo-2-(methylsulfanyl)benzaldehyde O-methyloxime
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
113.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.